molecular formula C16H26N2O2 B5022024 N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide

N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide

Cat. No. B5022024
M. Wt: 278.39 g/mol
InChI Key: PFRGKMXZUACRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide, commonly known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

ABT-639 selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, ABT-639 reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
ABT-639 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. It has also been shown to reduce neuropathic pain and anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

ABT-639 has several advantages and limitations for lab experiments. Its selectivity for T-type calcium channels makes it a useful tool for studying the role of these channels in neuronal excitability and neurotransmitter release. However, its potency and selectivity may also limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on ABT-639. One potential direction is the development of more potent and selective T-type calcium channel blockers for the treatment of epilepsy and other neurological disorders. Another potential direction is the investigation of the role of T-type calcium channels in other physiological processes, such as cardiovascular function and insulin secretion. Additionally, the potential use of ABT-639 in combination with other drugs for the treatment of epilepsy and other diseases should be explored.

Synthesis Methods

The synthesis of ABT-639 involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with cyclohexylamine, followed by the addition of 3-bromo-1-(methylsulfonyl)propane. The resulting intermediate is then treated with sodium hydride and 1-bromo-3-chloropropane to yield ABT-639.

Scientific Research Applications

ABT-639 has been studied extensively for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, anxiety, and depression. It has been shown to have a potent anticonvulsant effect in animal models of epilepsy and has been proposed as a potential treatment for drug-resistant epilepsy.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-16(2,3)13-11-14(18-20-13)17-15(19)10-9-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRGKMXZUACRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.